![molecular formula C6H4BrN3 B3003193 3-Bromoimidazo[1,5-a]pyrimidine CAS No. 1823964-72-2](/img/structure/B3003193.png)
3-Bromoimidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoimidazo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.023. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Heterocyclic Scaffold Development The chemical compound 3-Bromoimidazo[1,5-a]pyrimidine serves as an important intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, which is an improvement over previous methods, especially when incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).
Preparation of Biologically Active Compounds this compound is used in the synthesis of various biologically active compounds. For example, it's involved in the synthesis of novel pyrazolo[1,5-a]pyrimidines with antimicrobial activities and RNA polymerase inhibitory properties, indicating its potential in the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).
Material Science and Photophysical Properties Pyrazolo[1,5-a]pyrimidines, derived from this compound, have attracted attention in material science due to their significant photophysical properties. This highlights the compound's relevance beyond medicinal chemistry into areas like material science (Arias-Gómez et al., 2021).
Cancer Research and Kinase Inhibition Derivatives of this compound have shown promise in cancer research, especially as kinase inhibitors. These derivatives have demonstrated good inhibitory activity against various kinases, making them important in the development of antitumor agents (Zhang et al., 2023).
Antibacterial and Anticancer Potential Compounds containing the 5-bromo-pyrimidine moiety, which can be derived from this compound, have shown moderate antibacterial potencies against certain strains and selective antiproliferative activity against human cancer cell lines. This suggests the compound's utility in developing new antibacterial and anticancer agents (Liu et al., 2018).
Diverse Medicinal Properties The pyrazolo[1,5-a]pyrimidine scaffold, derived from this compound, has displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. Its versatility in medicinal chemistry is noteworthy (Cherukupalli et al., 2017).
Safety and Hazards
Direcciones Futuras
The synthesis, reactions, and applications of pyrimidine derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . Therefore, it is expected that more research will be conducted on 3-Bromoimidazo[1,5-a]pyrimidine and similar compounds in the future.
Mecanismo De Acción
Target of Action
3-Bromoimidazo[1,5-a]pyrimidine is a derivative of imidazopyridine, which has been found to have a wide range of pharmacological activities .
Mode of Action
Studies on similar imidazopyridine derivatives suggest that they may induce cell cycle arrest at the g2/m phase, activate caspase-3, and inhibit the pi3k/akt/mtor signaling pathway . These actions can lead to the inhibition of cell proliferation and induction of apoptosis, which are key mechanisms in anticancer activity.
Biochemical Pathways
The inhibition of the pi3k/akt/mtor signaling pathway, as seen in similar compounds, can have significant downstream effects . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may have potential anticancer effects . These effects could be due to the induction of cell cycle arrest, activation of apoptosis, and inhibition of key signaling pathways involved in cell survival and proliferation.
Propiedades
IUPAC Name |
3-bromoimidazo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKITFQPFNXSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823964-72-2 |
Source


|
| Record name | 3-bromoimidazo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
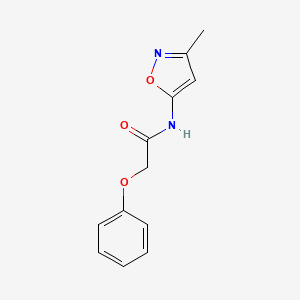
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
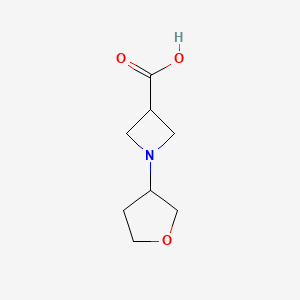

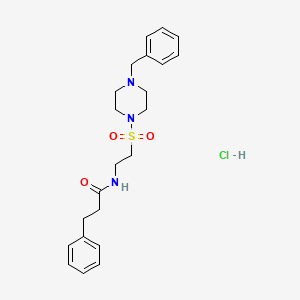
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
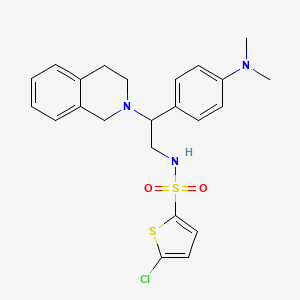
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)
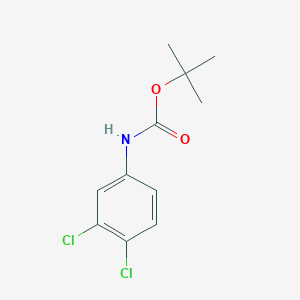
![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)
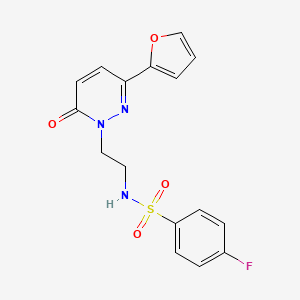

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)
